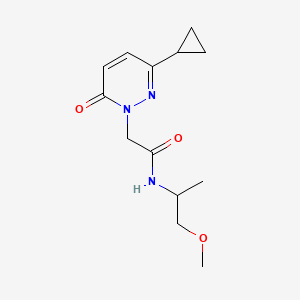
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide is a compound of interest in both scientific research and industrial applications. Its structure comprises a cyclopropyl group, an oxopyridazine ring, and an acetamide moiety. This combination suggests potential versatility in its chemical behavior and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: : Initiating with cyclopropanation, where an alkene is treated with a carbene precursor.
Oxopyridazine Ring Construction: : This involves cyclization of hydrazine derivatives with appropriate precursors under controlled temperatures and catalytic conditions.
Introduction of the Acetamide Group: : Acetamidation via reaction with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis could be employed, optimizing reaction times and yields. Reactions often occur under mild conditions with environmentally friendly reagents, enhancing safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Undergoes oxidation reactions, typically producing various oxides.
Reduction: : Can be reduced to amines or alcohols using hydride donors.
Substitution: : Participates in nucleophilic or electrophilic substitution, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidants include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Halogenation using chlorine or bromine in solvents like carbon tetrachloride.
Major Products Formed
Oxidized derivatives
Reduced alcohols or amines
Substituted derivatives with functional groups like halogens
Applications De Recherche Scientifique
Chemistry
Utilized as a precursor in the synthesis of heterocyclic compounds.
Acts as an intermediate in organic synthesis protocols.
Biology
Explored for its potential inhibitory effects on enzymes or receptors.
Studied for its biological activity in cellular assays.
Medicine
Investigated for anti-inflammatory and analgesic properties.
Industry
Used in material science for developing novel polymers.
Applications in agrochemical formulations for its unique chemical properties.
Mécanisme D'action
The compound’s mechanism of action depends on its interaction with specific molecular targets. For example, it might inhibit enzyme activity by binding to the active site, altering the enzyme's functionality. The pathways involved include signal transduction and metabolic pathways, impacting cellular functions.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
When compared to similar compounds like 2-(3-cyclopropyl-5-oxopyridazin-1(6H)-yl)acetamide, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide exhibits unique properties due to the presence of the methoxy group. This group influences its reactivity and solubility.
List of Similar Compounds
2-(3-cyclopropyl-5-oxopyridazin-1(6H)-yl)acetamide
2-(2-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide
Hope this article was helpful and comprehensive! Anything more you’d like to add or explore?
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(8-19-2)14-12(17)7-16-13(18)6-5-11(15-16)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBWFCLXYRSMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CN1C(=O)C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-cyano-6-[(2-methoxybenzyl)amino]-2-phenylnicotinate](/img/structure/B2887792.png)
![Methyl 4-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoate](/img/structure/B2887793.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide](/img/structure/B2887794.png)

![N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2887796.png)

![2-amino-6-(3-(diethylamino)propyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2887799.png)


![1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine](/img/structure/B2887806.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2887811.png)
![5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2887812.png)
